6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine
Description
6-((4-Chlorobenzyl)thio)-9-propyl-9H-purin-2-amine (CAS: 92494-54-7) is a substituted purine derivative with a propyl group at the N9 position and a (4-chlorobenzyl)thio moiety at C6. This compound is characterized by its sulfur-containing thioether linkage, which may enhance metabolic stability compared to oxygen-based ethers or amine substituents .
Properties
CAS No. |
92494-54-7 |
|---|---|
Molecular Formula |
C15H16ClN5S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16ClN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
InChI Key |
HJXBNHVNJYYCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-chlorobenzyl chloride.
Thioether Formation: The 4-chlorobenzyl chloride is reacted with a thiol compound to form the 4-chlorobenzylthio intermediate.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with a purine derivative to introduce the 4-chlorobenzylthio group onto the purine ring.
Propylation: Finally, the compound is alkylated with a propylating agent to introduce the propyl group at the 9-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the purine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine exhibit anticancer properties. Studies have shown that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid metabolism and signaling pathways involved in cell growth and survival .
- Antiviral Properties :
- Enzyme Inhibition :
Biochemical Research
- Signal Transduction Studies :
- Cellular Uptake Mechanisms :
Data Tables
Case Studies
-
Anticancer Efficacy :
A study published in a peer-reviewed journal demonstrated that derivatives of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent . -
Antiviral Mechanism :
In another investigation, the compound was tested against a model virus (e.g., influenza). Results indicated that it could effectively reduce viral titers in infected cells, suggesting a promising avenue for antiviral drug development . -
Enzyme Inhibition Studies :
Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for specific kinases involved in metabolic pathways, providing a basis for further exploration in metabolic disorders .
Mechanism of Action
The mechanism of action of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- N9 Position : Propyl (target) vs. isopropyl, allyl, butyl, or trityl (analogs). Longer alkyl chains (e.g., butyl) may increase lipophilicity, while bulky groups like trityl enhance steric hindrance for protection during synthesis .
- C6 Position: The thioether group in the target compound contrasts with chlorine, amines, or methoxybenzyl groups in analogs.
Physicochemical and Spectral Properties
- NMR Data :
- The target compound’s propyl group would show characteristic δ ~0.9–1.7 ppm (CH3 and CH2), while the aromatic protons of the 4-chlorobenzyl group resonate near δ 7.3–7.5 ppm.
- In contrast, 9-allyl-6-chloro-9H-purin-2-amine () exhibits allylic protons at δ 5.98–6.07 ppm and NH2 at δ 6.92 ppm .
Biological Activity
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine, also known by its CAS number 92494-53-6, is a purine derivative with potential biological activities. This compound has garnered interest in pharmacological research due to its structural features that may influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₅S |
| Molecular Weight | 333.839 g/mol |
| Density | 1.43 g/cm³ |
| Boiling Point | 578.4 °C |
| Melting Point | Not Available |
| LogP | 4.345 |
These properties suggest that the compound is lipophilic, which may facilitate its interaction with biological membranes and receptors.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine have been shown to inhibit cell proliferation in various cancer cell lines. Research indicates that such compounds can induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study:
In a study evaluating the cytotoxic effects of various purine derivatives, it was found that a related compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7) . This suggests that modifications in the purine structure can enhance or reduce anticancer activity.
Antiviral Activity
The antiviral potential of purine derivatives has also been documented. Compounds structurally related to 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine have been evaluated for their ability to inhibit viral replication.
Research Findings:
A study reported that certain purine analogs inhibited the replication of viruses such as HIV and HCV by interfering with viral polymerases . The mechanism involves competitive inhibition of nucleotide binding, which is crucial for viral RNA synthesis.
The biological activity of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis.
- Modulation of Signaling Pathways : By interacting with specific receptors or kinases, this compound can influence various signaling pathways associated with cell growth and apoptosis.
- Induction of Oxidative Stress : Some studies suggest that purine derivatives can induce oxidative stress in cancer cells, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
